molecular formula C14H23NO4 B12501575 Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B12501575
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-UHFFFAOYSA-N
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Description

Methyl 3-(1-bicyclo[111]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic ring system

Preparation Methods

The synthesis of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. One common synthetic route involves the triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides This method is favored due to its mild reaction conditions and broad substrate scope

Chemical Reactions Analysis

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .

Comparison with Similar Compounds

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

Biological Activity

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS Number: 2322853-09-6) is a synthetic organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane moiety, which contributes to its structural rigidity and potential metabolic stability.

Synthesis

The synthesis of this compound typically involves:

  • Asymmetric Synthesis : Utilizing various coupling reactions to incorporate the bicyclic structure into amino acid derivatives.
  • Key Reactions : Suzuki coupling and asymmetric reduction are commonly employed in the synthesis of similar compounds, enhancing their bioactivity profiles .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of compounds containing bicyclo[1.1.1]pentane structures. For instance, derivatives of this compound have been evaluated for their effects on inflammatory responses in human monocyte cell lines:

  • Mechanism of Action : These compounds modulate NFκB activity, a critical pathway in inflammation, leading to a significant reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
  • Efficacy : One study reported that a related bicyclo compound demonstrated an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced inflammation, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The incorporation of the bicyclo[1.1.1]pentane moiety has been shown to enhance the metabolic stability and bioactivity of various compounds:

  • Bioisosteric Replacement : Bicyclo structures can serve as effective replacements for more traditional alkyl groups in drug design, potentially improving pharmacokinetic properties without compromising efficacy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
BCP-sLXm derivativesAnti-inflammatoryReduced NFκB activity by ~50%
Bicyclo derivativesCytokine modulationSignificant downregulation of TNFα

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

QQEJCSUVDSNSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC

Origin of Product

United States

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